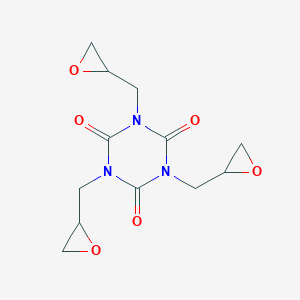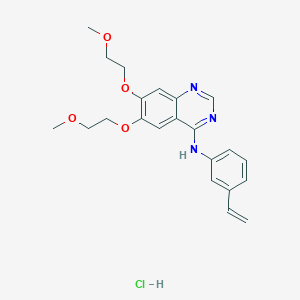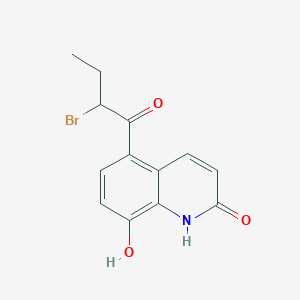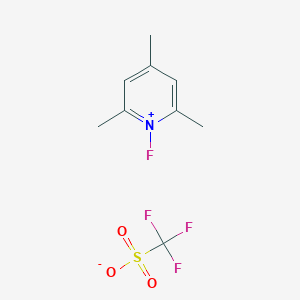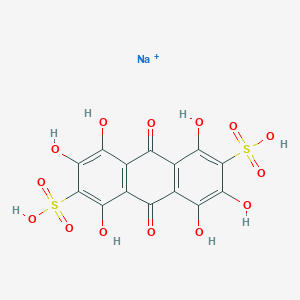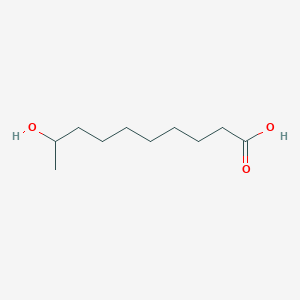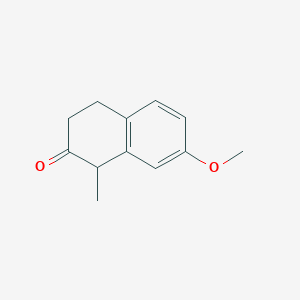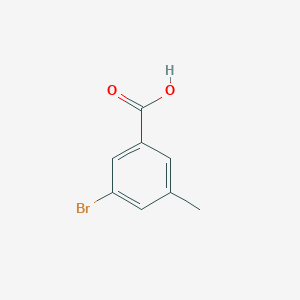
3-Bromo-5-methylbenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 3-bromo-5-methylbenzoic acid involves several key methodologies. For instance, the preparation of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization demonstrates the adaptability and specificity of bromination techniques in synthesizing complex brominated compounds (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of 3-bromo-5-methylbenzoic acid and its derivatives has been elucidated through various structural analysis techniques. X-ray diffraction studies provide insights into the molecular arrangements and interactions, revealing the elegance and complexity of the supramolecular architectures (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
Chemical reactions involving 3-bromo-5-methylbenzoic acid derivatives are diverse, including transformations via palladium-catalyzed cross-coupling reactions. These reactions demonstrate the compound's versatility as a building block for further chemical modifications and the synthesis of heterocycles (Zheng et al., 2019).
Physical Properties Analysis
The physical properties of 3-bromo-5-methylbenzoic acid and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and materials science. X-ray diffraction analysis offers detailed insights into the crystalline structures and molecular interactions within these compounds, highlighting the significance of molecular design in determining physical properties (Varughese & Pedireddi, 2006).
Chemical Properties Analysis
The chemical properties of 3-bromo-5-methylbenzoic acid, including its reactivity, stability, and interactions with various reagents, are key to its utility in organic synthesis. The ability to undergo regioselective bromocyclization and participate in cross-coupling reactions underscores the compound's chemical versatility and its role as a valuable synthetic intermediate (Zheng et al., 2019).
Applications De Recherche Scientifique
Synthesis of Aromatic Compounds : 3-Bromo-5-methylbenzoic acid is used in the synthesis of various aromatic compounds, such as those found in calichemicin antibiotics (Laak & Scharf, 1989).
Structure-Property Relationships : Studies have explored the structure-property relationships in halogenbenzoic acids, which include compounds like 3-Bromo-5-methylbenzoic acid. These studies are significant in understanding the thermodynamics of sublimation, fusion, vaporization, and solubility, which are crucial for pharmaceutical and chemical applications (Zherikova et al., 2016).
Pharmacology and Biomedical Applications : Various derivatives of 3-Bromo-5-methylbenzoic acid are synthesized and evaluated for their pharmacological properties, such as in the synthesis of anti-cancer drugs (Cao Sheng-li, 2004).
Synthesis of Novel Compounds : 3-Bromo-5-methylbenzoic acid serves as an intermediate in synthesizing complex organic compounds, which could have applications in developing new materials or drugs (Chapman et al., 1971).
Synthesis of Chlorantraniliprole : This compound is used in the synthesis of chlorantraniliprole, a pesticide, highlighting its role in agricultural chemistry (Zheng Jian-hong, 2012).
Lichen-Derived Monoaromatic Compounds : Research on lichen-derived monoaromatic compounds, including derivatives of 3-Bromo-5-methylbenzoic acid, indicates their potential in pharmacological applications such as antioxidant, antifungal, and antiviral properties (Thanh-Hung Do et al., 2022).
Photosensitizer in Photodynamic Therapy : Derivatives of 3-Bromo-5-methylbenzoic acid have been studied for their potential as photosensitizers in photodynamic therapy, particularly in treating cancer (Pişkin et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOMVQDBDBUANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392432 | |
| Record name | 3-bromo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylbenzoic acid | |
CAS RN |
58530-13-5 | |
| Record name | 3-bromo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-5-METHYLBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


